



# Carbaryl-d3 material safety data sheet (MSDS) information

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Compound of Interest		
Compound Name:	Carbaryl-d3	
Cat. No.:	B15616499	Get Quote

## Carbaryl-d3: An In-depth Technical Safety Guide

Introduction: **Carbaryl-d3** is the deuterated form of Carbaryl, a broad-spectrum N-methylcarbamate insecticide.[1] It is primarily used as an internal standard in analytical and research applications for the quantification of Carbaryl. Given that deuteration does not significantly alter the fundamental chemical properties or toxicological profile of a molecule, this guide leverages the comprehensive safety and toxicological data available for the parent compound, Carbaryl, to provide a detailed safety data sheet (MSDS) for its deuterated analog. Carbaryl's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system in target organisms.[4][2]

#### **Hazard Identification and Classification**

Carbaryl is classified as a hazardous substance. Exposure can lead to acute toxicity if swallowed or inhaled and it is suspected of causing cancer.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] The hazard classifications from various systems are summarized below.

Table 1: GHS Hazard Classification for Carbaryl



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3 / 4	H301/H302: Toxic or Harmful if swallowed[6][7]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled[6][7]
Carcinogenicity	Category 2	H351: Suspected of causing cancer[6][7]
Hazardous to the Aquatic Environment, Acute	Category 1	H400: Very toxic to aquatic life[6][7]
Hazardous to the Aquatic Environment, Chronic	Category 1	H410: Very toxic to aquatic life with long lasting effects[7]

Source: Compiled from multiple Safety Data Sheets.[6][7]

Table 2: NFPA and HMIS Ratings for Carbaryl

System	Health Hazard	Flammability	Instability/Rea ctivity	Special
NFPA	2	1	1	-
HMIS	2	1	1	H (PPE)

Source: LabelSDS.[7]

# **Physical and Chemical Properties**

Carbaryl is a white to light tan crystalline solid that is sparingly soluble in water and stable under normal conditions.[8][9]

Table 3: Physical and Chemical Data for Carbaryl



Property	Value	Source
Molecular Formula	C12H11NO2	PubChem[8]
Molecular Weight	201.22 g/mol	PubChem[8]
Carbaryl-d3 Molecular Weight	204.24 g/mol	BOC Sciences[1]
Appearance	White to light tan crystalline solid	EPA, ResearchGate[9][10]
Odor	Odorless to mild	EPA[10]
Melting Point	142 - 146 °C	Sigma-Aldrich
Boiling Point	315 °C	CAS Common Chemistry[11]
Density	1.232 g/cm³ at 20 °C	CAS Common Chemistry[11]
Vapor Pressure	<0.00004 mmHg at 25 °C	EPA[10]
Water Solubility	Approx. 40 mg/L at 25 °C	ResearchGate[9]

| log Kow (Octanol/Water Partition Coeff.) | 2.36 | PubChem[8] |

# **Toxicological Information**

Carbaryl exerts its toxicity by inhibiting acetylcholinesterase.[12] Acute exposure can lead to symptoms such as nausea, vomiting, blurred vision, abdominal cramps, and in severe cases, convulsions, coma, and respiratory failure.[10][13] These effects are generally reversible.[10]

Table 4: Acute Toxicity Data for Carbaryl



Test	Species	Route	Value	Source
LD <sub>50</sub>	Rat (male)	Oral	302.6 mg/kg	NPIC[14]
LD50	Rat (female)	Oral	311.5 mg/kg	NPIC[14]
LD50	Rabbit	Oral	710 mg/kg	NPIC[14]
LD50	Cat	Oral	125 - 250 mg/kg	NPIC[14]
LD50	Rat/Rabbit	Dermal	>2000 mg/kg	NPIC[14]
LC50 (48h)	Daphnia magna (Water Flea)	Aquatic	6 μg/L	NPIC[14]
LC50 (96h)	Atlantic Salmon	Aquatic	0.25 mg/L	NPIC[14]

| LD<sub>50</sub> | Honey Bee | Topical | 1 μ g/bee | NPIC[14] |

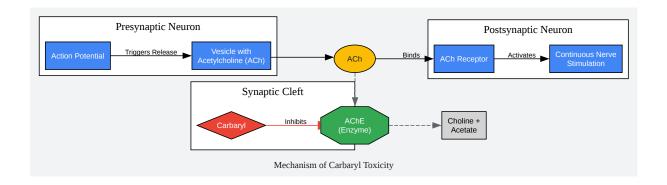
Chronic Exposure and Other Health Effects:

- Neurotoxicity: Prolonged low-level exposure can cause headaches, memory loss, muscle weakness, and cramps due to cholinesterase inhibition.[10]
- Carcinogenicity: The EPA has classified Carbaryl as Group D, not classifiable as to human carcinogenicity.[10] However, some studies have shown it to have tumor-initiating potential in mice upon topical application, and it is listed as "suspected of causing cancer" under GHS classifications.[7][15]
- Reproductive/Developmental Effects: Reduced fertility and litter size have been observed in rats exposed to Carbaryl in their diet over multiple generations.[10]

### **Signaling Pathway and Mechanism of Action**

Carbaryl's primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme located in nerve synapses. By binding to the active site of AChE, Carbaryl prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors and disruption of normal nerve impulse transmission.[4][2][16]





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Mechanism of acetylcholinesterase (AChE) inhibition by Carbaryl in the synapse.

# Experimental Protocols Toxicological Study Methodology: Carcinogenicity Assessment

A study to assess the carcinogenic and co-carcinogenic potential of Carbaryl involved topical application on female Swiss albino mice.[15]

- Objective: To determine the complete carcinogenic, tumor-initiating, and tumor-promoting properties of Carbaryl on mouse skin.[15]
- Animal Model: Female Swiss albino mice.[15]
- Dosing: Animals were exposed to Carbaryl via topical painting on the interscapular region.
   [15] The applied dose was 100 mg/kg body weight.[15]
- Experimental Groups (Two-Stage Protocol):
  - Initiation: A single topical application of Carbaryl was administered, followed by repeated applications of a known tumor promoter (e.g., TPA) for a specified duration.



- Promotion: Mice were first treated with a known initiator (e.g., DMBA), followed by repeated topical applications of Carbaryl to test for promoting activity.
- Complete Carcinogenicity: Mice received repeated topical applications of Carbaryl alone for the duration of the study.
- Endpoint: Observation and documentation of skin tumor incidence and latency.
- Cited Result: The study concluded that Carbaryl demonstrated tumor-initiating potential at the tested dose but did not show complete carcinogenic or tumor-promoting properties on its own.[15]

#### **Analytical Protocol: Determination in Water Samples**

A common method for detecting Carbaryl residues in water involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[17]

- Objective: To extract and quantify trace levels of Carbaryl in surface and ground water.[17]
- Sample Preparation (Solid-Phase Extraction):
  - A 25 mL water sample is measured.
  - A C18 SPE cartridge (1 g, 6 mL) is conditioned with 10 mL of methanol, followed by 10 mL
     of Type I water, ensuring the column does not dry out.[17]
  - The water sample is loaded onto the conditioned cartridge at a flow rate of approximately
     1 drop/second. The eluate is discarded.[17]
  - The cartridge is washed sequentially with 5 mL of 25% methanol in water and 5 mL of 50% methanol in water. The eluate is discarded.[17]
  - The target analyte (Carbaryl) is eluted from the cartridge with approximately 5 mL of 75% methanol in water, and this eluate is collected for analysis.[17]
- Quantification (LC/MS/MS):

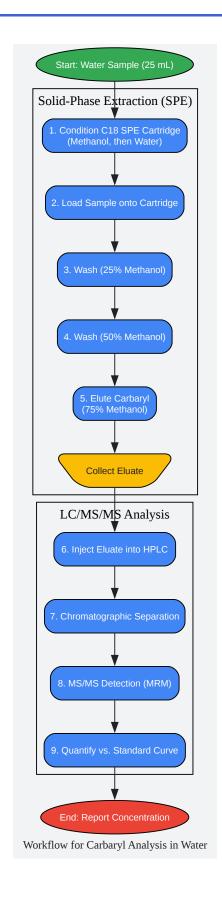
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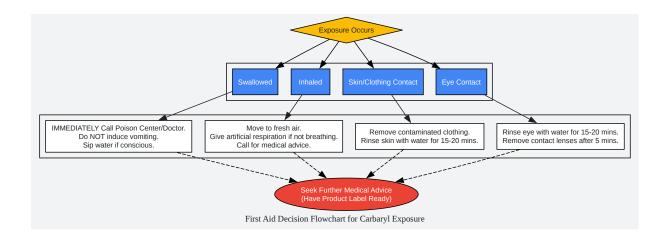


- The collected extract is injected into a High-Performance Liquid Chromatography (HPLC)
   system equipped with a reverse-phase column for separation.[17]
- The HPLC eluant is introduced into a tandem mass spectrometer using a suitable interface (e.g., atmospheric pressure ionization).[17]
- Carbaryl is quantified using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[17]
- Concentrations are determined by comparing the peak area of the sample to a standard curve.[17]









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